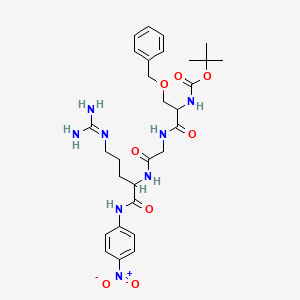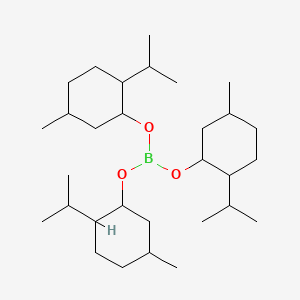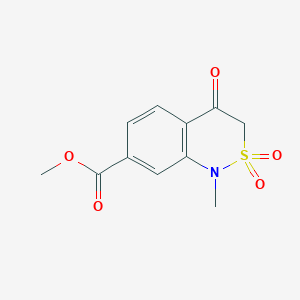
N,N'-Bis(hidroximetil)tiourea
Descripción general
Descripción
“N,N’-Bis(hydroxymethyl)thiourea” is a derivative of thiourea. Thiourea is an important substance in organic synthesis and is intensively used in the processes of obtaining drugs . It is a fairly simple organic molecule (with a thioamide group) and due to its active use in organic synthesis, its structure and properties have been actively studied .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .Chemical Reactions Analysis
“N,N’-Bis(hydroxymethyl)thiourea” reacted with propane-1,3-diamine at a molar ratio of 2:1 to give 5,5’-propane-1,3-diylbis(1,3,5-triazinane-2-thione), whereas 1,3,5,7,11,13,15,17-octaazatricyclo[15.3.1.17,11]-docosane-4,14-dithione was obtained in the reaction with equimolar amounts of the reactants .
Physical And Chemical Properties Analysis
The non-linear optical properties, such as dipole moment (μ), the polarizability (α0), and the first hyperpolarizability (βtot), and thermodynamic functions, such as entropy (S), specific heat capacity (Cv), and thermal energy (E), were calculated . It was observed that thermodynamic parameters, polarizability, and the first hyperpolarizability increased with the number of water molecules .Aplicaciones Científicas De Investigación
Síntesis orgánica
Las tioureas, incluida la N,N'-Bis(hidroximetil)tiourea, tienen usos valiosos en la síntesis orgánica. Se utilizan como intermediarios en varias reacciones de síntesis orgánica . Esto las convierte en esenciales para la producción de una amplia gama de compuestos químicos .
Industria farmacéutica
Los derivados de la tiourea se utilizan con frecuencia en la industria farmacéutica. Se han encontrado en varias moléculas de fármacos como la tioacetazona, enzalutamida y tiocarlida . Se han utilizado para la activación de compuestos de carbonilo e imina para facilitar las reacciones de adición de Michael .
Actividades biológicas
Las tioureas tienen una amplia gama de actividades biológicas. Se han utilizado en el desarrollo de agentes antivirales, anticonvulsivos, antiinflamatorios, antimicrobianos y antitumorales . Esto las convierte en una herramienta versátil en el desarrollo de nuevos tratamientos y terapias .
Inhibición enzimática
Se ha descubierto que los derivados de la tiourea inhiben varias enzimas como la α-amilasa, la α-glucosidasa, la acetilcolinesterasa (AChE) y la butirilcolinesterasa (BuChE) . También tienen el potencial de inhibir la glucosa-6-fosfatasa (G6Pase) .
Potencial antioxidante
Los derivados de la tiourea han mostrado un potencial antioxidante prometedor. Se ha encontrado que son activos contra los radicales libres 2,2-difenil-1-picrilhidrazilo y 2,2'-Azino-bis (3-etilbenzotiazolina-6-sulfónico ácido) (ABTS) .
Actividad antibacteriana
Los derivados de la tiourea han demostrado actividad antibacteriana. Por ejemplo, se descubrió que el compuesto 4 era más activo contra cepas bacterianas seleccionadas .
Catalizadores en reacciones químicas
Los derivados de la tiourea, como la N,N'-bis [3,5-bis (trifluorometil)fenil]tiourea conocida como tiourea de Schreiner, actúan como catalizadores donadores de enlaces de hidrógeno. Se han utilizado ampliamente para varias adiciones nucleofílicas y otras reacciones .
Síntesis verde de compuestos heterocíclicos
Los catalizadores de tiourea han sido utilizados por químicos para la síntesis verde de compuestos heterocíclicos. Las industrias farmacéuticas están ansiosas por desarrollar procesos respetuosos con el medio ambiente y eliminar productos químicos peligrosos .
Mecanismo De Acción
Target of Action
N,N’-Bis(hydroxymethyl)thiourea is a derivative of thiourea, an organosulfur compound. Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It is known that thiourea derivatives can interact with various biological targets through hydrogen bonding . For instance, N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner thiourea, acts as a hydrogen bond donor catalyst and has been widely used for several nucleophilic additions and other reactions .
Biochemical Pathways
Thiourea derivatives have been shown to inhibit various enzymes, such as α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche), and have potential to inhibit glucose-6-phosphatase (g6pase) inhibition . These enzymes are involved in various biochemical pathways related to carbohydrate metabolism, neurotransmission, and glucose regulation.
Pharmacokinetics
Thiourea derivatives have been shown to be active both in vitro and in vivo, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Thiourea derivatives have been shown to possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects . These effects suggest that N,N’-Bis(hydroxymethyl)thiourea may have similar properties.
Action Environment
It is known that the reaction of n,n’-bis(hydroxymethyl)thiourea with propane-1,3-diamine at a molar ratio of 2:1 gives 5,5’-propane-1,3-diylbis(1,3,5-triazinane-2-thione) . This suggests that the compound’s action may be influenced by the presence of specific reactants and their concentrations.
Propiedades
IUPAC Name |
1,3-bis(hydroxymethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGWCTHQVYSUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=S)NCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062837 | |
| Record name | N,N'-Bis(hydroxymethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3084-25-1 | |
| Record name | N,N′-Bis(hydroxymethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N,N'-bis(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(hydroxymethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-[bis(hydroxymethyl)]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)

![Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate](/img/structure/B1608813.png)





